Cas no 1153779-70-4 (2-(2,3-difluorophenyl)ethanimidamide)

2-(2,3-difluorophenyl)ethanimidamide is a versatile organic compound with notable structural features. Its 2,3-difluorophenyl group enhances its solubility and reactivity, making it suitable for various synthetic applications. The ethanimidamide core provides a reactive amide group, facilitating amidation reactions. This compound is valued for its stability and specificity in chemical transformations, offering researchers a reliable tool for synthesis.
2-(2,3-difluorophenyl)ethanimidamide structure
1153779-70-4 structure
Product Name:2-(2,3-difluorophenyl)ethanimidamide
CAS No:1153779-70-4
MF:C8H8F2N2
MW:170.159328460693
CID:5205894
PubChem ID:43658898
Update Time:2025-06-25

2-(2,3-difluorophenyl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanimidamide, 2,3-difluoro-
    • 2-(2,3-Difluorophenyl)acetimidamide
    • 2-(2,3-difluorophenyl)ethanimidamide
    • Inchi: 1S/C8H8F2N2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H3,11,12)
    • InChI Key: MYUWILLYDZCMGE-UHFFFAOYSA-N
    • SMILES: C1(CC(N)=N)=CC=CC(F)=C1F

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Additional information on 2-(2,3-difluorophenyl)ethanimidamide

Introduction to 2-(2,3-difluorophenyl)ethanimidamide (CAS No. 1153779-70-4) in Modern Chemical and Pharmaceutical Research

The compound 2-(2,3-difluorophenyl)ethanimidamide (CAS No. 1153779-70-4) represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. Its unique structural features, characterized by a difluorophenyl moiety and an ethanimidamide backbone, have positioned it as a compound of considerable interest for both academic research and industrial applications. This introduction delves into the chemical properties, synthetic methodologies, and emerging applications of this molecule, emphasizing its relevance in contemporary pharmaceutical development.

At the heart of the appeal of 2-(2,3-difluorophenyl)ethanimidamide lies its structural complexity, which offers a rich scaffold for modulating biological activity. The presence of fluorine atoms in the 2,3-difluorophenyl group introduces electronic and steric effects that can significantly influence the compound's interactions with biological targets. These fluorine substituents are well-known for their ability to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles—key factors in drug design. The ethanimidamide moiety further contributes to the molecule's versatility by providing a reactive site for further functionalization or by serving as a pharmacophoric element in its own right.

Recent advancements in synthetic chemistry have enabled more efficient and scalable routes to 2-(2,3-difluorophenyl)ethanimidamide, making it more accessible for research purposes. One particularly noteworthy approach involves the use of palladium-catalyzed cross-coupling reactions to construct the aryl-alkyl bond within the molecule. This method not only provides high yields but also allows for easy modification of the phenyl ring, enabling the synthesis of a library of derivatives with tailored properties. Such synthetic strategies are crucial for exploring the full potential of this compound in drug discovery.

The pharmaceutical relevance of 2-(2,3-difluorophenyl)ethanimidamide has been highlighted in several cutting-edge studies published in leading journals. For instance, researchers have investigated its potential as an inhibitor of enzymes involved in inflammatory pathways. The difluorophenyl group has been shown to enhance binding to target proteins by improving hydrophobic interactions, while the ethanimidamide moiety can serve as a hinge-binding element. These findings suggest that derivatives of this compound may exhibit potent anti-inflammatory effects without significant side effects.

In another line of research, 2-(2,3-difluorophenyl)ethanimidamide has been explored as a precursor for more complex molecules with enhanced therapeutic properties. By leveraging its reactive sites, chemists have synthesized novel heterocycles that exhibit promising activity against various diseases. The ability to modify both the aryl and amide portions of the molecule allows for fine-tuning of its pharmacological profile. This flexibility is particularly valuable in addressing multifaceted therapeutic challenges where multiple targets need to be modulated simultaneously.

The computational modeling studies have further underscored the significance of 2-(2,3-difluorophenyl)ethanimidamide as a lead compound. Molecular docking simulations have revealed that this molecule can interact with a wide range of biological targets with high affinity. The fluorine atoms play a critical role in these interactions by forming favorable hydrogen bonds and hydrophobic contacts with key residues in the binding pockets. Such insights have guided medicinal chemists in designing more potent analogs with improved selectivity and efficacy.

From an industrial perspective, the synthesis and application of 2-(2,3-difluorophenyl)ethanimidamide also present opportunities for process optimization and cost reduction. Continuous flow chemistry techniques have been employed to streamline its production, ensuring higher yields and reduced waste generation. These green chemistry approaches align with global efforts to promote sustainable pharmaceutical manufacturing practices while maintaining high standards of quality control.

The future prospects for 2-(2,3-difluorophenyl)ethanimidamide are bright, with ongoing research focusing on expanding its therapeutic applications and improving its synthetic accessibility. Collaborative efforts between academia and industry are expected to yield innovative derivatives that could address unmet medical needs across various therapeutic areas. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the next generation of pharmaceuticals.

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